molecular formula C5H9ClO4S B3213973 Methyl 2-((2-chloroethyl)sulfonyl)acetate CAS No. 113207-11-7

Methyl 2-((2-chloroethyl)sulfonyl)acetate

Cat. No.: B3213973
CAS No.: 113207-11-7
M. Wt: 200.64 g/mol
InChI Key: FESQCVDWRUHZGD-UHFFFAOYSA-N
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Description

Methyl 2-((2-chloroethyl)sulfonyl)acetate is an organic compound with the molecular formula C5H9ClO4S It is a sulfonyl ester that features a chloroethyl group attached to the sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((2-chloroethyl)sulfonyl)acetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with 2-chloroethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the sulfonyl ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-chloroethyl)sulfonyl)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and methanol.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Products such as sulfonamides or sulfonyl thiocyanates.

    Hydrolysis: Sulfonic acids and methanol.

    Oxidation and Reduction: Various oxidized or reduced forms of the sulfonyl group.

Scientific Research Applications

Methyl 2-((2-chloroethyl)sulfonyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its reactive chloroethyl group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-((2-chloroethyl)sulfonyl)acetate involves its reactivity towards nucleophiles. The chloroethyl group is susceptible to nucleophilic attack, leading to the formation of various substituted products. This reactivity is harnessed in synthetic chemistry to create diverse compounds with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((2-chloroethyl)sulfonyl)acetate
  • Methyl 2-((2-bromoethyl)sulfonyl)acetate
  • Methyl 2-((2-chloroethyl)sulfonyl)propanoate

Uniqueness

Methyl 2-((2-chloroethyl)sulfonyl)acetate is unique due to its specific combination of a chloroethyl group and a sulfonyl ester moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry. Its ability to undergo nucleophilic substitution reactions with a variety of nucleophiles sets it apart from similar compounds.

Properties

IUPAC Name

methyl 2-(2-chloroethylsulfonyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S/c1-10-5(7)4-11(8,9)3-2-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESQCVDWRUHZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared from 3-chloroperoxybenzoic acid and the title compound of Example 11 according to the procedure of Example 11 and identified by its NMR and IR spectra.
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 3-chloroperoxybenzoic acid and the title compound of Example 11 according to the procedure of Example 11 and identified by its NMR and IR spectra.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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